Rel-(2R,3R)-2,3-dimethylpiperidine
Description
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
(2R,3R)-2,3-dimethylpiperidine |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
DRLFSUDDXLQHJT-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCCN[C@@H]1C |
Canonical SMILES |
CC1CCCNC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Methods
Chiral Hydrogenation of Pyridine Derivatives
Hydrogenation of 2,3-dimethylpyridine derivatives using chiral catalysts is a direct route to Rel-(2R,3R)-2,3-dimethylpiperidine. This method leverages the reduction of aromatic rings to saturated piperidines with controlled stereochemistry.
Mechanistic Insight :
- Step 1 : Partial hydrogenation of 2,3-dimethylpyridine to a dihydro intermediate.
- Step 2 : Full hydrogenation to piperidine, with chiral catalysts directing the (2R,3R)-configuration.
- Challenges : Pyridine rings resist hydrogenation due to aromatic stability, necessitating high pressures or catalysts like Rhodium.
Asymmetric Synthesis via Chiral Starting Materials
This approach employs enantiopure intermediates to construct the piperidine ring with retained stereochemistry.
Ring Expansion from Proline Derivatives
A method adapted from quinolinone synthesis involves expanding a prolinol intermediate:
- Condensation : S-(L)-pyroglutaminol reacts with benzaldehyde to form a bicyclic intermediate.
- Alkylation : Iodomethane introduces methyl groups, yielding cis/trans isomers (6:1 ratio).
- Separation : Chromatographic isolation of the trans isomer.
- Reduction : LiAlH₄ reduces the bicyclic structure to prolinol.
- Ring Expansion : Trifluoroacetic anhydride and triethylamine expand the ring to piperidine, retaining stereochemistry.
| Step | Reagents/Conditions | Key Outcome | Yield |
|---|---|---|---|
| Alkylation | Iodomethane, DCM, 25°C | Cis/trans isomers (6:1 ratio) | 80% |
| Ring Expansion | Trifluoroacetic anhydride, NEt₃ | Retention of (2R,3R)-configuration | 85% |
Advantages : High stereochemical fidelity due to chiral starting material.
Resolution of Racemic Mixtures
When enantioselective synthesis is challenging, resolving racemic 2,3-dimethylpiperidine is a viable alternative.
Diastereomeric Salt Formation
Chiral resolving agents (e.g., tartaric acid) are used to separate enantiomers:
- Salt Formation : Racemic 2,3-dimethylpiperidine reacts with (R)-tartaric acid in ethanol.
- Crystallization : Differential solubility of diastereomeric salts allows isolation of the (2R,3R)-enantiomer.
| Resolving Agent | Solvent | Temperature | Enantiomeric Purity | Yield |
|---|---|---|---|---|
| (R)-Tartaric acid | Ethanol | 0–5°C | >99% ee | 40–45% |
Limitations : Low overall yield due to discard of undesired enantiomer.
Electrochemical Oxidation and Reductive Amination
This method, though less scalable, offers a pathway for installing functional groups prior to stereochemical control.
- Oxidation : Electrochemical oxidation of a carbamate intermediate generates a ketone.
- Reductive Amination : Reaction with a chiral amine (e.g., dimethylamine) forms the piperidine ring.
| Step | Conditions | Outcome | Yield |
|---|---|---|---|
| Electrochemical Oxidation | 0.1 M NaClO₄, Pt electrode | Ketone intermediate | 75% |
| Reductive Amination | NaBH₃CN, MeOH, 25°C | Partial stereocontrol | 60% |
Comparative Analysis of Methods
| Method | Enantioselectivity | Scalability | Cost | Key Advantage |
|---|---|---|---|---|
| Chiral Hydrogenation | High (95% ee) | Moderate | High | Direct access to desired enantiomer |
| Asymmetric Synthesis | High (>95% ee) | Low | High | Retained stereochemistry from start |
| Racemic Resolution | High (>99% ee) | Low | Moderate | Simple process but low yield |
| Electrochemical Oxidation | Low (50–70% ee) | High | Moderate | Scalable but poor stereocontrol |
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3R)-2,3-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Rel-(2R,3R)-2,3-dimethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which Rel-(2R,3R)-2,3-dimethylpiperidine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomeric Variants: (2S,3R)-2,3-Dimethylpiperidine
The (2S,3R)-stereoisomer shares the same molecular formula (C₇H₁₅N ) and mass (113.204 g/mol ) as the (2R,3R)-isomer but differs in stereochemistry at the 2-position . Key distinctions include:
Positional Isomer: rel-(3R,5S)-3,5-Dimethylpiperidine
This isomer features methyl groups at the 3 and 5 positions (CAS 14446-75-4 ) . Key differences include:
- Conformational Dynamics : The separation of methyl groups across the piperidine ring (positions 3 and 5) may favor chair conformations with equatorial methyl orientations, contrasting with the axial-equatorial strain in the 2,3-dimethyl analog.
General Comparison Table
Research Findings and Implications
Stereochemical and Functional Implications
- 3,5 substitution) in piperidines is known to modulate receptor binding and metabolic stability in drug candidates.
- Catalytic Utility : The 2,3-dimethyl substitution may enhance steric bulk near the nitrogen lone pair, influencing its efficacy in asymmetric catalysis compared to less hindered analogs.
Biological Activity
Rel-(2R,3R)-2,3-dimethylpiperidine is a chiral compound belonging to the piperidine family, which has garnered interest in various fields including medicinal chemistry and pharmacology. This compound's biological activity is primarily attributed to its structural characteristics that allow it to interact with biological targets such as enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with two methyl groups at the 2 and 3 positions. The stereochemistry of this compound plays a crucial role in its biological activity. The specific arrangement of substituents influences its interaction with various molecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. For instance, studies have shown that piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurological functions .
- Receptor Modulation : this compound may interact with neurotransmitter receptors such as muscarinic acetylcholine receptors (mAChRs), influencing cellular signaling pathways related to cognition and memory .
Therapeutic Applications
- Neurological Disorders : Due to its ability to modulate cholinergic activity, this compound has potential applications in treating Alzheimer's disease and other cognitive disorders. It has been shown to improve cognitive function in animal models by enhancing cholinergic neurotransmission .
- Cancer Therapy : Research indicates that certain piperidine derivatives exhibit anticancer properties through mechanisms involving apoptosis induction and cytotoxicity against cancer cells. This compound may also contribute to the development of novel anticancer agents by enhancing the efficacy of existing treatments .
Table 1: Summary of Biological Activities
Case Study: Cognitive Enhancement
In a study involving aged rats treated with this compound, researchers observed improvements in memory retention and learning tasks compared to control groups. The compound was administered at varying doses to assess its dose-dependent effects on cognitive function . The results indicated a significant enhancement in performance on tasks requiring spatial memory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
